2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate is an organic compound that features both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate typically involves the esterification of 2-(4-methoxyphenyl)-2-oxoacetic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-aminophenoxyacetate.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The methoxy and nitro groups may play a role in modulating the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)acetic acid
- 3-Nitrophenol
- 4-Methoxybenzaldehyde
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl (3-nitrophenoxy)acetate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
827611-36-9 |
---|---|
Molecular Formula |
C17H15NO7 |
Molecular Weight |
345.30 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(3-nitrophenoxy)acetate |
InChI |
InChI=1S/C17H15NO7/c1-23-14-7-5-12(6-8-14)16(19)10-25-17(20)11-24-15-4-2-3-13(9-15)18(21)22/h2-9H,10-11H2,1H3 |
InChI Key |
OBWNBEKFLDYIRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.